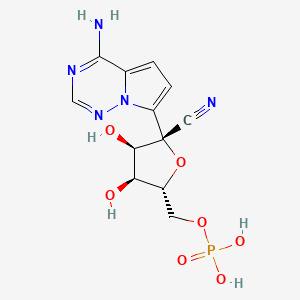

Remdesivir nucleoside monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .

Molecular Structure Analysis

Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .

Chemical Reactions Analysis

Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .

Physical And Chemical Properties Analysis

Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .

Wissenschaftliche Forschungsanwendungen

COVID-19 Treatment

Remdesivir, as a phosphoramidate prodrug, was initially developed for respiratory syncytial virus (RSV) but gained prominence during the COVID-19 pandemic. It is FDA-approved for treating hospitalized COVID-19 patients. The prodrug is converted into the active nucleoside monophosphate form within lung cells, where it inhibits viral RNA polymerases, thus suppressing viral replication .

Ebola Virus Inhibition

Beyond COVID-19, Remdesivir demonstrated potent inhibition against Ebola virus. During the West Africa Ebola outbreak, it was identified as a promising candidate and advanced into clinical studies. Although its development for Ebola treatment was halted, its antiviral activity remains noteworthy .

Antiviral Activity Against Other Coronaviruses

In addition to SARS-CoV-2, Remdesivir exhibits activity against other coronaviruses. Its mechanism involves converting into the nucleoside triphosphate form, which inhibits viral RNA polymerases. This property makes it a potential therapeutic option for emerging coronaviruses .

Targeting Genetically Divergent Beta-CoVs

Research indicates that Remdesivir (specifically its oral prodrug, GS-621763) is antiviral in human primary cell systems that model tissues targeted by SARS-CoV-2. It also shows activity against genetically divergent beta-coronaviruses .

Molecular Mechanism of Action

Studies have explored how Remdesivir stalls viral RNA-dependent RNA polymerase (RdRp) during SARS-CoV-2 replication. Synthetic RNA chemistry, biochemistry, and cryo-electron microscopy shed light on its inhibitory effects .

Enhanced Analogues for SARS-CoV-2

Researchers have synthesized enhanced Remdesivir analogues to improve activation and incorporation into the viral genome. These analogues mimic adenosine and guanosine, acting as chain terminators .

Wirkmechanismus

Target of Action

Remdesivir nucleoside monophosphate primarily targets the RNA-dependent RNA polymerase (RdRp) enzyme complex of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . RdRp is crucial for the replication of the viral genome .

Mode of Action

Remdesivir is a nucleoside analogue that competes with adenosine triphosphate (ATP) for incorporation into the newly synthesized viral RNA by the RdRp complex . It acts as a non-obligate chain terminator of RdRp from SARS-CoV-2 . This means it can be incorporated into the growing RNA chain and cause premature termination of RNA transcription .

Biochemical Pathways

Once inside the cell, remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This metabolite is then incorporated into the viral RNA, causing premature termination of the RNA chain and inhibiting viral replication .

Pharmacokinetics

Remdesivir exhibits linear pharmacokinetics . Following intravenous administration, it is rapidly and completely metabolized . Its major metabolite, GS-441524, accumulates approximately 1.9-fold in plasma after multiple doses . High intracellular concentrations of GS-443902 suggest efficient conversion from remdesivir into the triphosphate form .

Result of Action

The result of remdesivir’s action is the inhibition of SARS-CoV-2 replication . By terminating RNA transcription prematurely, it prevents the virus from proliferating within the host body .

Action Environment

The action of remdesivir is influenced by various environmental factors. For instance, its metabolic activation and subsequent antiviral activity occur within the target tissues . Furthermore, the impact of inducers or inhibitors on remdesivir disposition is minimized by the parenteral route of administration and extensive extraction .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHOHJWLOOFLMW-LTGWCKQJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Remdesivir nucleoside monophosphate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)